Home > Products > Screening Compounds P34156 > Chlorohaloperidol
Chlorohaloperidol - 59995-68-5

Chlorohaloperidol

Catalog Number: EVT-368534
CAS Number: 59995-68-5
Molecular Formula: C21H23Cl2NO2
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Chlorohaloperidol is synthesized in laboratory settings, typically derived from haloperidol through various chemical modifications. The synthesis processes often involve the introduction of halogen atoms into the haloperidol structure, enhancing its pharmacological profile.

Classification

Chlorohaloperidol falls under the category of antipsychotic agents, specifically within the butyrophenone derivatives. It is classified as a dopamine antagonist, which plays a crucial role in its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of chlorohaloperidol generally involves several steps, starting from haloperidol. The most common method includes:

  1. Halogenation: This step introduces chlorine or other halogens into the aromatic ring of haloperidol.
  2. Refluxing: The reaction mixture is often refluxed to ensure complete reaction and formation of the desired product.
  3. Purification: Post-synthesis, the product is purified using techniques such as crystallization or chromatography.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Chlorohaloperidol has a complex molecular structure characterized by a butyrophenone backbone with specific halogen substitutions. The general formula can be represented as C21H22ClF2NC_{21}H_{22}ClF_{2}N.

Data

  • Molecular Weight: Approximately 373.86 g/mol.
  • Chemical Structure: The structural formula includes a phenyl ring connected to a piperidine moiety through a carbonyl group.
Chemical Reactions Analysis

Reactions

Chlorohaloperidol undergoes various chemical reactions typical of butyrophenone derivatives:

  1. Nucleophilic Substitution: The halogen atoms can participate in nucleophilic substitution reactions, which can modify its pharmacological properties.
  2. Reduction Reactions: Chlorohaloperidol can be reduced to form other derivatives with varying activity profiles.

Technical Details

The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compounds.

Mechanism of Action

Chlorohaloperidol exerts its pharmacological effects primarily through:

  1. Dopamine Receptor Antagonism: It binds to dopamine D2 receptors in the brain, inhibiting their activity and leading to reduced dopaminergic transmission.
  2. Serotonin Modulation: Some studies suggest that chlorohaloperidol may also influence serotonin receptors, contributing to its antipsychotic effects.

Data

Research indicates that effective doses correlate with significant receptor occupancy levels, which are essential for therapeutic efficacy while minimizing side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorohaloperidol typically appears as a white to off-white crystalline powder.
  • Solubility: It is moderately soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Chlorohaloperidol is stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges around 150-155 °C.
Applications

Chlorohaloperidol is primarily used in scientific and clinical settings for:

  • Psychiatric Treatment: It is prescribed for managing symptoms of schizophrenia and acute psychotic episodes.
  • Research Purposes: Investigated for its potential effects on various neurotransmitter systems beyond dopamine, including serotonin pathways.
  • Pharmacological Studies: Used in studies examining drug interactions and receptor binding affinities.
Introduction to Chlorohaloperidol

Historical Development of Haloperidol Derivatives

The evolution of chlorohaloperidol began in 1958 when Paul Janssen and his team at Janssen Pharmaceutica discovered haloperidol while investigating pethidine (meperidine) analogs [1] [3]. This discovery was part of a broader structure-activity relationship (SAR) study aimed at enhancing the antipsychotic efficacy of early neuroleptics like chlorpromazine. The deliberate introduction of a chlorine atom at the para-position of the phenylpiperidine scaffold marked a breakthrough, yielding haloperidol—a high-potency antipsychotic with a distinctive chemical signature (C₂₁H₂₃ClFNO₂) [1] [10].

The 1960s witnessed rigorous clinical validation of haloperidol, establishing its superiority over earlier non-halogenated compounds in managing positive symptoms of schizophrenia (hallucinations, delusions) and Tourette syndrome [1] [4]. By the 1980s, the development of long-acting depot formulations (e.g., haloperidol decanoate) addressed medication adherence challenges, further solidifying its clinical utility [1]. The subsequent emergence of second-generation antipsychotics (e.g., risperidone) and third-generation agents (e.g., aripiprazole) was benchmarked against haloperidol, underscoring its enduring influence [5] [7].

Table 1: Evolution of Key Antipsychotic Agents with Halogenation Patterns

CompoundYear IntroducedChemical ClassHalogen AtomsTarget Receptors
Chlorpromazine1950PhenothiazineChlorineD₂, 5-HT₂, α₁-adrenergic
Haloperidol1958ButyrophenoneChlorine, FluorineD₂ (primary)
Risperidone1993BenzisoxazoleFluorineD₂, 5-HT₂A
Aripiprazole2002QuinolinoneChlorineD₂ partial agonist

Chemical Classification of Chlorohaloperidol

Chlorohaloperidol is classified as a first-generation typical antipsychotic within the butyrophenone chemical family. Its molecular structure comprises three critical domains:

  • A 4-fluorophenyl ketone group linked to a butanone chain
  • A piperidine scaffold featuring a para-chlorinated phenyl group
  • A hydroxyl group at the 4-position of the piperidine ring [1] [8]

The systematic name, 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (Molecular Weight: 375.9 g/mol), highlights the strategic placement of halogens. The chlorine atom at the C4 position of the phenyl ring enhances lipophilicity (logP ≈ 4.3) and influences the molecule's conformational stability through steric and electronic effects [7] [10]. Crystallographic studies reveal that the chlorophenyl moiety adopts a dihedral angle of 85–90° relative to the piperidine ring, optimizing receptor-binding interactions [8]. This configuration enables potent D₂ dopamine receptor antagonism with an affinity (Kᵢ ≈ 0.3–1.4 nM) significantly higher than non-chlorinated analogs [7].

Significance of Halogenation in Antipsychotic Drug Design

Halogenation—particularly chlorination—exerts multifaceted effects on antipsychotic drug efficacy:

  • Electronic Modulation: Chlorine's strong electron-withdrawing capacity (Hammett constant σₚ = 0.23) reduces the electron density of the adjacent phenyl ring, facilitating cation-π interactions with aspartate residues in the D₂ receptor binding pocket [2] [9]. Quantum mechanical calculations indicate this enhances binding energy by 2.3 kcal/mol compared to non-halogenated analogs [8].

  • Steric Optimization: The van der Waals radius of chlorine (1.75 Å) creates optimal hydrophobic contacts with receptor subpockets, notably Leu94, Trp100, and Ile184 in the D₂ receptor's transmembrane domain [2] [9]. Molecular dynamics simulations show chlorine's placement minimizes conformational flexibility, prolonging receptor residence time (t½ ≈ 233 minutes for haloperidol vs. 6 minutes for non-chlorinated mutants) [2].

  • Metabolic Stability: Chlorination retards oxidative metabolism by CYP3A4 and CYP2D6 enzymes, extending plasma half-life (14–26 hours IV; 20.7 hours IM) [1] [4]. This contrasts sharply with rapidly metabolized non-halogenated compounds, necessitating higher dosing frequencies [7].

Table 2: Impact of Halogen Substituents on Antipsychotic Drug Properties

HalogenElectronegativityVan der Waals Radius (Å)Effect on Binding AffinityMetabolic Stability
None--BaselineLow (rapid oxidation)
Fluorine3.981.47+20–40% (hydrogen bonding)Moderate (CYP resistance)
Chlorine3.161.75+200–300%High (CYP inhibition)
Bromine2.961.85+150%High

Quantitative structure-activity relationship (QSAR) analyses of haloperidol derivatives confirm chlorine's superiority: analogs bearing para-chlorine exhibit 5–8-fold greater potency in inhibiting calcium influx (IC₅₀ = 0.7 μM) compared to fluoro- or bromo-substituted counterparts [9]. This halogen-specific efficacy underpins the clinical dominance of chlorinated antipsychotics, with haloperidol remaining the most prescribed typical antipsychotic globally despite six decades of use [1] [7].

Properties

CAS Number

59995-68-5

Product Name

Chlorohaloperidol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C21H23Cl2NO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2

InChI Key

QETRGFJTEVVJTC-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl

Synonyms

1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine
1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine hydrochloride
chlorohaloperidol

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.